N-(4-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride
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Overview
Description
N-(4-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a fluorophenyl group, a morpholino group, and a quinazoline core. It is commonly used in scientific research due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using 4-fluoroaniline or its derivatives.
Attachment of the Morpholino Group: The morpholino group can be attached through nucleophilic substitution reactions using morpholine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the quinazoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles such as halides, amines, or alkylating agents under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced derivatives of the quinazoline core.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
N-(4-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. For example, it may inhibit tyrosine kinases or other signaling proteins, leading to the modulation of cellular signaling pathways involved in cell growth, proliferation, and apoptosis.
Comparison with Similar Compounds
N-(4-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride can be compared with other similar compounds, such as:
Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents, such as gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.
Fluorophenyl Compounds: Compounds with fluorophenyl groups but different core structures, such as fluoroquinolones, which are used as antibiotics.
Morpholino Compounds: Compounds with morpholino groups but different core structures, such as morpholino oligonucleotides, which are used in genetic research.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-morpholin-4-ylquinazolin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O.ClH/c19-13-5-7-14(8-6-13)20-18-21-16-4-2-1-3-15(16)17(22-18)23-9-11-24-12-10-23;/h1-8H,9-12H2,(H,20,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMKACZEQIAOHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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